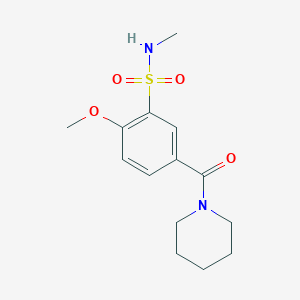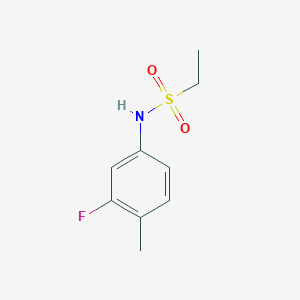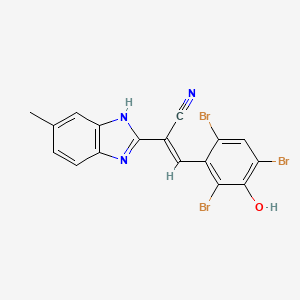
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key regulator of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been widely used in scientific research to investigate the role of PKA in various cellular processes.
作用机制
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide is a potent and selective inhibitor of PKA. It binds to the catalytic subunit of PKA and prevents its activation by cyclic AMP (cAMP). PKA is activated by cAMP, which binds to the regulatory subunit of PKA and causes the catalytic subunit to dissociate and become active. This compound prevents this activation by binding to the catalytic subunit and preventing its dissociation from the regulatory subunit.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of cellular proteins, including ion channels, transcription factors, and enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to inhibit the contraction of smooth muscle cells and to reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide in lab experiments is its potency and selectivity for PKA. It is a highly specific inhibitor of PKA and does not affect other kinases. This makes it a useful tool for studying the role of PKA in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. It has been shown to inhibit other kinases at high concentrations, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide. One area of interest is the role of PKA in cancer. This compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in some cancer cells, suggesting that PKA may be a potential target for cancer therapy. Another area of interest is the role of PKA in neurodegenerative diseases. PKA has been implicated in the regulation of neuronal survival and synaptic plasticity, and this compound has been used to study the effects of PKA inhibition on these processes. Finally, there is interest in developing more potent and selective inhibitors of PKA, which could be useful for studying the role of PKA in various cellular processes and for developing new therapies for diseases.
合成方法
The synthesis of 5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide involves a series of chemical reactions starting from 2-methoxybenzoic acid. The first step is the conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the corresponding amide. The amide is then sulfonated using chlorosulfonic acid to give this compound (this compound).
科学研究应用
5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxybenzamide has been widely used in scientific research to investigate the role of PKA in various cellular processes. PKA is known to be involved in the regulation of metabolism, gene expression, and cell growth, and this compound has been used to study the effects of PKA inhibition on these processes. This compound has also been used to study the role of PKA in signal transduction pathways and in the regulation of ion channels.
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-7-6-14(10-15(16)17(18)20)24(21,22)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNIIJYIYGWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)


![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5343476.png)

![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5343531.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5343538.png)